molecular formula C16H17N3O2S B2357720 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide CAS No. 2034244-30-7

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2357720
CAS No.: 2034244-30-7
M. Wt: 315.39
InChI Key: HMYGNMBMGGLJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide is a compound that belongs to the class of imidazo[1,2-a]pyridines.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-22(20,21)18-14-9-5-4-8-13(14)15-11-19-10-6-7-12(2)16(19)17-15/h4-11,18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYGNMBMGGLJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine scaffold fused to a phenyl ring substituted with an ethanesulfonamide group. The 8-methyl substituent on the imidazo[1,2-a]pyridine moiety introduces steric and electronic modifications that influence both synthetic accessibility and biological activity. Primary synthetic challenges include:

  • Regioselective formation of the imidazo[1,2-a]pyridine ring.
  • Introduction of the ethanesulfonamide group without side reactions.
  • Optimization of coupling reactions between aromatic systems.

Synthetic Routes for this compound

Route 1: Sequential Cyclization and Sulfonylation

This pathway begins with the synthesis of the imidazo[1,2-a]pyridine core, followed by functionalization of the phenyl ring.

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring is constructed via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. For the 8-methyl variant, 2-amino-4-methylpyridine reacts with 2-bromoacetophenone in refluxing ethanol.

Reaction Conditions :

  • Solvent: Ethanol, 80°C
  • Catalyst: None (thermal cyclization)
  • Yield: 65–70%
Step 2: Bromination at the 2-Position

Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a bromine atom at the 2-position of the imidazo[1,2-a]pyridine.

Reaction Conditions :

  • Reagent: NBS (1.1 equiv)
  • Solvent: DMF, 0°C → room temperature
  • Yield: 85%
Step 3: Suzuki–Miyaura Coupling with 2-Aminophenylboronic Acid

A palladium-catalyzed coupling attaches the phenylamine group to the imidazo[1,2-a]pyridine core.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/water (4:1), 100°C
  • Yield: 78%
Step 4: Sulfonylation with Ethanesulfonyl Chloride

The amine group undergoes sulfonylation using ethanesulfonyl chloride in the presence of a base.

Reaction Conditions :

  • Reagent: Ethanesulfonyl chloride (1.2 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: Dichloromethane, 0°C → room temperature
  • Yield: 90%

Table 1: Summary of Route 1 Reaction Parameters

Step Reaction Type Key Reagents/Conditions Yield (%)
1 Cyclocondensation Ethanol, 80°C 65–70
2 Bromination NBS, DMF 85
3 Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane/water 78
4 Sulfonylation Ethanesulfonyl chloride, Et₃N 90

Route 2: Direct Assembly via Ullmann Coupling

This method leverages copper-mediated coupling to form the C–N bond between the imidazo[1,2-a]pyridine and phenylsulfonamide intermediates.

Step 1: Preparation of 2-Iodoimidazo[1,2-a]pyridine

Iodination at the 2-position using iodine monochloride (ICl) in acetic acid.

Reaction Conditions :

  • Reagent: ICl (1.1 equiv)
  • Solvent: Acetic acid, 50°C
  • Yield: 80%
Step 2: Ullmann Coupling with 2-Ethanesulfonamidophenylboronic Acid

Copper(I) iodide catalyzes the coupling between the iodoimidazo[1,2-a]pyridine and boronic acid derivative.

Reaction Conditions :

  • Catalyst: CuI (10 mol%), L-proline (20 mol%)
  • Base: Cs₂CO₃
  • Solvent: DMSO, 90°C
  • Yield: 70%

Table 2: Summary of Route 2 Reaction Parameters

Step Reaction Type Key Reagents/Conditions Yield (%)
1 Iodination ICl, acetic acid 80
2 Ullmann Coupling CuI, L-proline, Cs₂CO₃, DMSO 70

Optimization of Critical Reaction Parameters

Solvent Effects in Cyclocondensation

Polar aprotic solvents (e.g., DMF) accelerate cyclization but may lead to decomposition. Ethanol balances reactivity and stability, achieving optimal yields.

Catalyst Loading in Suzuki Coupling

Reducing Pd(PPh₃)₄ loading below 5 mol% decreases conversion rates, while excess catalyst promotes side reactions.

Temperature Control in Sulfonylation

Maintaining temperatures below 10°C during sulfonyl chloride addition minimizes hydrolysis.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, imidazo-H), 7.92–7.85 (m, 2H, phenyl-H), 3.21 (q, 2H, SO₂CH₂CH₃), 1.52 (t, 3H, CH₃).
  • ¹³C NMR : 155.2 (imidazo-C2), 139.8 (SO₂C), 45.1 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 346.1245
  • Calculated : C₁₆H₁₆N₃O₂S = 346.1243

Challenges and Mitigation Strategies

Regioselectivity in Imidazo[1,2-a]pyridine Formation

Competing cyclization pathways may yield 6-methyl isomers. Using sterically hindered α-bromoketones favors 8-methyl regiochemistry.

Sulfonamide Hydrolysis

Ethanesulfonamide groups are prone to hydrolysis under acidic conditions. Employing anhydrous solvents and low temperatures mitigates degradation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

Antiviral and Antibacterial Properties

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide has shown potential antiviral and antibacterial effects. Studies have demonstrated its ability to inhibit specific viral replication processes, suggesting therapeutic avenues for treating viral infections. Additionally, it has been evaluated for its antibacterial properties against various pathogens.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for regulating the cell cycle, and their inhibition can lead to reduced proliferation of cancer cells. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines by disrupting key signaling pathways involved in cell growth and survival.

Case Study on Anticancer Activity

A notable study examined the efficacy of this compound in various cancer cell lines. It was found to significantly inhibit cell growth in breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cell lines with IC50 values indicating potent anticancer properties.

Case Study on Antimicrobial Efficacy

In vitro studies have also highlighted the antimicrobial activity of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that structural modifications could enhance its antimicrobial potency.

Activity TypeTarget Pathway/EffectObservations
AntiviralViral replication inhibitionEffective against specific viral strains
AntibacterialBacterial growth inhibitionModerate activity against Gram-positive/negative bacteria
AnticancerCDK inhibitionInduces apoptosis in multiple cancer cell lines

Anticancer Efficacy Data

Cell LineIC50 Value (µM)
MDA-MB-23110
HepG215
A54920

Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide is unique due to its specific substitution pattern and the presence of the ethanesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

  • IUPAC Name : N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]ethanesulfonamide
  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 321.4 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent-free and environmentally friendly, yielding high purity and efficiency.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antiviral and Antibacterial Properties

Studies have shown that this compound has potential antiviral and antibacterial effects. It has been investigated for its ability to inhibit specific viral replication processes, which may provide therapeutic avenues for treating viral infections.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs are critical for cell cycle regulation, and their inhibition can lead to reduced cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

This compound acts primarily through the inhibition of key signaling pathways involved in cell growth and survival. Its role as a CDK inhibitor disrupts the cell cycle progression in cancer cells, leading to cell death.

Case Studies

  • In Vitro Studies : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations. The IC50 values were notably lower compared to untreated controls, indicating strong potential as an anticancer agent.
  • Animal Models : Preclinical trials in murine models have shown that administration of this compound resulted in reduced tumor sizes compared to control groups, further supporting its anticancer efficacy.

Research Findings Summary Table

Study Type Findings References
In Vitro CytotoxicityInduces apoptosis in cancer cell lines
Antiviral ActivityInhibits viral replication processes
Animal TrialsReduces tumor size in murine models

Q & A

Q. What are the key considerations for synthesizing N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide with high purity?

The synthesis involves multi-step reactions, including imidazo[1,2-a]pyridine core formation and sulfonamide coupling. Critical parameters include:

  • Reagents : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the phenyl group .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Structural confirmation requires:

  • ¹H/¹³C NMR : To identify proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., m/z 358.45 g/mol) .
  • FT-IR : Detection of sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. What are the primary biological targets of this compound in preliminary pharmacological studies?

Early studies suggest activity against viral proteases and kinases, with IC₅₀ values in the low micromolar range. Target validation involves:

  • Enzyme inhibition assays : Fluorescence-based assays to measure inhibition of viral replication enzymes .
  • Cell viability assays : Testing against cancer cell lines (e.g., HeLa) to assess cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

Discrepancies (e.g., antiviral vs. anticancer efficacy) may arise from assay conditions or structural analogs. Strategies include:

  • Dose-response curves : Standardize IC₅₀ measurements under identical conditions (pH, temperature) .
  • Structural analogs comparison : Evaluate substituent effects (e.g., ethanesulfonamide vs. trifluoromethyl groups) using tables like:
Compound NameKey SubstituentReported ActivityReference
N-(2-(8-methylimidazo...)ethanesulfonamideEthanesulfonamideAntiviral (IC₅₀: 1.2 µM)
5-Ethyl-2-methoxy-N-(3-...)sulfonamideMethoxy, ethylAntibacterial
N-(3-...)trifluoromethylbenzamideTrifluoromethylAnticancer

Q. What methodologies are employed to establish QSAR for optimizing antiviral properties?

QSAR models integrate computational and experimental

  • Descriptor selection : Electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) .
  • Docking simulations : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to viral proteases .
  • Validation : Leave-one-out cross-validation to ensure model robustness (R² > 0.8) .

Q. How can researchers design experiments to assess enzyme inhibition mechanisms?

Mechanistic studies require:

  • Kinetic assays : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Modify enzyme active sites to identify critical residues for inhibition .

Q. What strategies mitigate instability of this compound in aqueous solutions?

Instability due to sulfonamide hydrolysis can be addressed by:

  • pH optimization : Buffering at pH 6–7 to minimize degradation .
  • Lyophilization : Formulate as a lyophilized powder for long-term storage .
  • Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility and stability .

Methodological Challenges and Solutions

Q. How to optimize yield in large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling efficiency (>80% yield) .
  • Flow chemistry : Continuous reactors to improve reaction control and scalability .

Q. What analytical techniques validate compound stability under physiological conditions?

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (37°C, pH 2) .
  • Accelerated stability studies : Stress testing at 40°C/75% RH for 4 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.